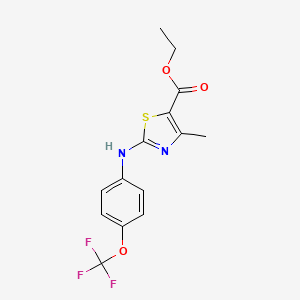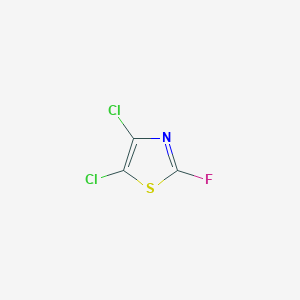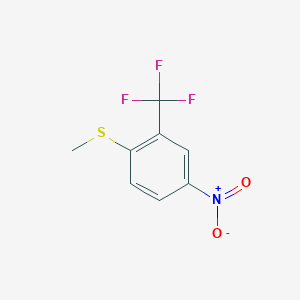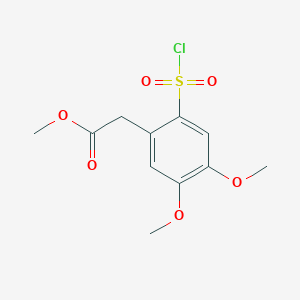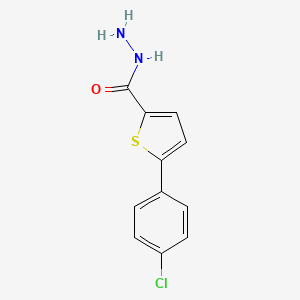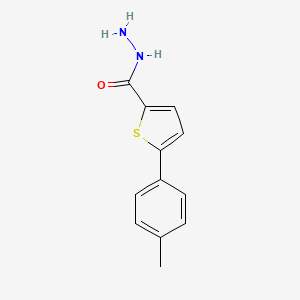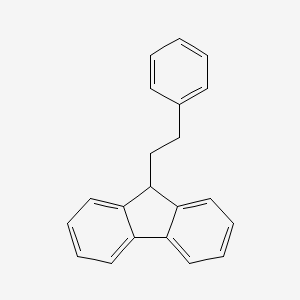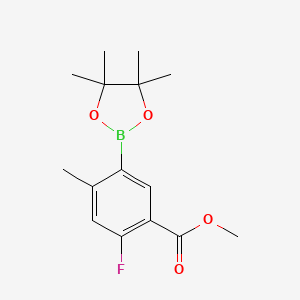
Methyl 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the CAS Number: 603122-52-7 . It has a molecular weight of 280.1 and its IUPAC name is methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate . It is stored at room temperature and is in solid form .
Synthesis Analysis
The compound can be obtained through a series of substitution reactions . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is determined by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The compound is an important boric acid derivative and has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical and Chemical Properties Analysis
The compound has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a molar refractivity of 74.16 and a TPSA of 44.76 Ų . Its water solubility is 0.111 mg/ml .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Methyl 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boric acid ester intermediate with benzene rings, synthesized through a three-step substitution reaction. It has been structurally characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations are used to confirm the molecular structure, showing consistency with X-ray diffraction results. This compound's molecular electrostatic potential and frontier molecular orbitals have been investigated, revealing some of its physicochemical properties (Huang et al., 2021).
Application in Explosive Detection
The compound has been used to develop an organic thin-film fluorescence probe for explosive detection, particularly peroxide-based explosives. By introducing functional groups to the boron ester, it becomes easily oxidized by hydrogen peroxide, enhancing its sensing performance. This method significantly shortens the reaction time for explosive detection and has been shown to be highly sensitive (Fu et al., 2016).
In Synthesis of Conjugated Polymers
This compound is also utilized in the synthesis of conjugated polymers. For instance, it has been used in the palladium-catalyzed Suzuki coupling method for creating fully conjugated copolymers, characterized by various methods including FTIR, NMR, and photoluminescence methods. These polymers have potential applications in various fields including electronics and materials science (Grigoras & Antonoaia, 2005).
Medicinal Chemistry and Drug Development
In medicinal chemistry, similar compounds have been synthesized and evaluated for biological activities, including as potential influenza viral inhibitors and in drug development processes. While not directly mentioning the specific compound , these studies highlight the broader scope of such compounds in pharmaceutical research (Vedula et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-9-7-12(17)10(13(18)19-6)8-11(9)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPPWJNYYCLSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





